N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (–SO2NH2) attached to a substituted aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as fluorobenzene derivatives and sulfonamides. It is often derived from the electrophilic substitution of a benzene ring with fluorine and sulfonamide groups.
N-ethyl-2-fluorobenzene-1-sulfonamide is classified as:
The synthesis of N-ethyl-2-fluorobenzene-1-sulfonamide typically involves several steps, primarily focusing on electrophilic aromatic substitution reactions. Key methods include:
The synthesis can be optimized for industrial production using continuous flow techniques, which enhance yield and reduce reaction times. Advanced analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm the structure of the synthesized compound.
N-ethyl-2-fluorobenzene-1-sulfonamide has a molecular formula of with a molecular weight of approximately 201.24 g/mol. The structure consists of an ethyl group attached to a nitrogen atom, which is further connected to a sulfonamide group, with a fluorine atom located on the benzene ring.
Property | Value |
---|---|
Molecular Formula | C8H10FNO2S |
Molecular Weight | 201.24 g/mol |
IUPAC Name | N-ethyl-2-fluorobenzenesulfonamide |
InChI | InChI=1S/C8H10FNO2S/c1-3(9)5-6(10)4-8(11)12/h3-5H,1H3 |
Canonical SMILES | CCNS(=O)(=O)c1cc(F)c(cc1)C |
N-ethyl-2-fluorobenzene-1-sulfonamide can participate in several chemical reactions:
The reactivity of N-ethyl-2-fluorobenzene-1-sulfonamide is influenced by both the sulfonamide and fluorine substituents, allowing it to engage in diverse chemical transformations critical for synthetic applications.
The mechanism of action for N-ethyl-2-fluorobenzene-1-sulfonamide primarily involves its interaction with biological targets through hydrogen bonding facilitated by the sulfonamide group. This interaction can inhibit specific enzymes or receptors, potentially leading to antimicrobial or antitumor effects.
Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests that N-ethyl-2-fluorobenzene-1-sulfonamide may possess similar biological properties.
N-ethyl-2-fluorobenzene-1-sulfonamide is typically a solid at room temperature with moderate solubility in polar solvents. The melting point and boiling point are dependent on its specific formulation and purity but generally fall within expected ranges for similar compounds.
The chemical stability of N-ethyl-2-fluorobenzene-1-sulfonamide is influenced by its functional groups:
N-ethyl-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
This compound represents a valuable tool in both academic research and industrial applications due to its unique properties and reactivity profile.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4